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Compound of Interest

Compound Name: Carbamazepine

Cat. No.: B1668303

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical
properties of Carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. The
information presented is intended for a technical audience and includes detailed experimental
protocols, tabulated quantitative data, and visualizations of key pathways.

Chemical Properties of Carbamazepine

Carbamazepine, with the chemical name 5H-dibenz[b,flazepine-5-carboxamide, is a tricyclic
compound with a well-characterized profile of chemical and physical properties.[1][2][3] These
properties are crucial for its formulation, bioavailability, and analytical determination.

Physicochemical Data

A summary of the key physicochemical properties of Carbamazepine is presented in Table 1.
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Property Value Reference
Molecular Formula Ci15H12N20 [4115][6]
Molecular Weight 236.27 g/mol [4115][6]
Melting Point 189-192 °C [415117118]
pKa 13.9 [21[9]

LogP (Octanol/Water) 2.45 [9]

White to yellowish-white
Appearance _ [51[8]
crystalline powder

Solubility Profile

Carbamazepine is practically insoluble in water but shows solubility in various organic
solvents.[2] This characteristic significantly influences its formulation and absorption. The
solubility in different solvents is detailed in Table 2.
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Solvent Solubility Temperature (°C) Reference
Water ~125 mg/L 25 [10]
Ethanol ~3 mg/mL Room Temp. [11]
Methanol Soluble Not Specified [12]
1-Propanol Soluble Not Specified [12]
2-Propanol Soluble Not Specified [12]
1-Butanol Soluble Not Specified [12]
Tetrahydrofuran (THF)  Soluble Not Specified [12]
Dimethylformamide

(DMF) ~25 mg/mL Room Temp. [11]
Dimethyl sulfoxide

(DMSO) ~25 mg/mL Room Temp. [11]
Dichloro Methane Freely Soluble Not Specified [518]
Acetone Soluble Not Specified [2]
Propylene Glycol Soluble Not Specified [2]

Spectroscopic Data

The structural elucidation and quantification of Carbamazepine rely on various spectroscopic
techniques. Key data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear
Magnetic Resonance (NMR) Spectroscopy are summarized below.

Mass Spectrometry (MS):

o Electron lonization (EI-MS): The mass spectrum of Carbamazepine shows a molecular ion
peak [M]* at m/z 236.[3]

o Electrospray lonization (ESI-MS): In positive ion mode, the protonated molecule [M+H]* is
observed at m/z 237.[13][14] A major fragment ion is typically observed at m/z 194,
corresponding to the loss of the carbamoyl group.[14][15][16]
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Infrared (IR) Spectroscopy: The IR spectrum of Carbamazepine exhibits characteristic
absorption bands corresponding to its functional groups.

Wavenumber (cm~?) Assignment Reference

N-H stretching of the primary
3464 _ [17]
amide (NH2)

C=0 stretching of the amide
1674 _ [17]
(Amide | band)

C=C stretching of the aromatic
1595-1605 _ [17]
rings

1388 C-N stretching [17]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 'H NMR (400 MHz, CDCIs): & (ppm) 7.46-7.28 (m, 8H, aromatic protons), 6.91 (s, 2H, vinyl
protons), 4.96 (br s, 2H, NH2).[2][18]

e 13C NMR: Characteristic signals for the aromatic carbons, the vinyl carbons of the azepine
ring, and the carbonyl carbon of the amide group are observed.

Synthesis of Carbamazepine

The most common and industrially scalable synthesis of Carbamazepine starts from
iminostilbene. Two primary methods are widely employed: one using phosgene and the other
using an alkali cyanate. The latter is generally preferred due to the hazardous nature of
phosgene.

Synthesis Pathway from Iminostilbene

The overall synthetic scheme involves the carbamoylation of the nitrogen atom of the
iminostilbene ring.
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Caption: Synthetic routes to Carbamazepine from Iminostilbene.

Experimental Protocols

Method 1: Synthesis via Phosgene
This traditional method involves a two-step process.
Step 1: Synthesis of 5-Chlorocarbonyl-5H-dibenz[b,flazepine

o Dissolve iminostilbene in an inert solvent such as toluene.
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« Introduce phosgene gas into the solution or add a solution of phosgene in toluene.
e The reaction is typically carried out at reflux temperature.

» After the reaction is complete, the excess phosgene and solvent are removed under reduced
pressure to yield the crude 5-chlorocarbonyl-5H-dibenz[b,flazepine intermediate.

Step 2: Ammonolysis to form Carbamazepine

The crude intermediate from Step 1 is dissolved in a suitable solvent.

The solution is then treated with ammonia (either as a gas or an aqueous/alcoholic solution).

The reaction mixture is stirred until the conversion to Carbamazepine is complete.

The product is isolated by filtration, washed, and can be purified by recrystallization.
Method 2: Synthesis via Potassium Cyanate (A Safer, More Modern Approach)

This method is a one-pot synthesis that avoids the use of highly toxic phosgene.
Materials:

Iminostilbene

Potassium Cyanate (or Sodium Cyanate)

Glacial Acetic Acid

Water

Procedure:

e Prepare a suspension of iminostilbene in a mixture of glacial acetic acid and water. A typical
ratio is approximately 10 parts acetic acid to 1-1.5 parts water by volume.

e Heat the stirred suspension to approximately 60°C.
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o Gradually add solid potassium cyanate in portions over a period of several hours. The
temperature should be maintained at 60°C.

» During the addition, the iminostilbene will gradually dissolve, and subsequently,
Carbamazepine will start to precipitate.

 After the addition of potassium cyanate is complete, continue stirring the reaction mixture at
60°C for an additional 30 minutes to an hour.

e Cool the reaction mixture to 15-20°C and continue stirring for another 1-2 hours to ensure
complete crystallization.

e Collect the precipitated Carbamazepine by filtration.

» Wash the product with a mixture of acetic acid and water, followed by a wash with water to
remove any remaining acid and salts.

e Dry the product under vacuum to obtain crude Carbamazepine.

e The crude product can be purified by recrystallization from a suitable solvent, such as
toluene or ethanol, to yield high-purity Carbamazepine.

Mechanism of Action and Signhaling Pathways

Carbamazepine's primary therapeutic effect is achieved through the modulation of neuronal
excitability. Its principal mechanism of action is the blockade of voltage-gated sodium channels.
[11[71[12]

By binding to these channels, Carbamazepine stabilizes them in the inactivated state, which
prevents the repetitive and sustained firing of action potentials that are characteristic of
seizures.[1] This action reduces the release of excitatory neurotransmitters, most notably
glutamate.[1]

In addition to its primary target, Carbamazepine has been shown to interact with other cellular
signaling pathways, which may contribute to its broad spectrum of clinical effects. These
include:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1668303?utm_src=pdf-body
https://www.benchchem.com/product/b1668303?utm_src=pdf-body
https://www.benchchem.com/product/b1668303?utm_src=pdf-body
https://www.benchchem.com/product/b1668303?utm_src=pdf-body
https://www.benchchem.com/product/b1668303?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-carbamazepine
https://pmc.ncbi.nlm.nih.gov/articles/PMC3913360/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=5339
https://www.benchchem.com/product/b1668303?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-carbamazepine
https://synapse.patsnap.com/article/what-is-the-mechanism-of-carbamazepine
https://www.benchchem.com/product/b1668303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Modulation of other ion channels: Carbamazepine can also affect voltage-gated calcium and
potassium channels.[11]

« Interaction with neurotransmitter systems: It has been shown to interact with the GABAergic
and serotonergic systems.[11]

o PI3K/Akt and ERK Signaling: Some studies suggest that Carbamazepine can dampen the
elevated signaling of the PI3K/Akt and ERK pathways in certain pathological conditions.[4]
[14]

o Glutamate Transporter Activity: Carbamazepine may enhance the activity of the glutamate
transporter EAAT3 via a PI3K-dependent pathway, which would contribute to the clearance
of excess glutamate from the synapse.

The following diagram illustrates the primary mechanism of action of Carbamazepine at the
neuronal synapse.
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Caption: Mechanism of action of Carbamazepine at the synapse.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is the mechanism of Carbamazepine? [synapse.patsnap.com]

2. Sidedness of carbamazepine accessibility to voltage-gated sodium channels - PubMed
[pubmed.ncbi.nim.nih.gov]

» 3. biorxiv.org [biorxiv.org]

e 4. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel
Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

» 5. Carbamazepine inhibits ATP-sensitive potassium channel activity by disrupting channel
response to MgADP - PMC [pmc.nchbi.nlm.nih.gov]

e 6. bocsci.com [bocsci.com]

e 7. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 8. Chronic carbamazepine administration reduces NMDA receptor-initiated signaling via
arachidonic acid in rat brain - PMC [pmc.ncbi.nim.nih.gov]

e 9. Carbamazepine | C15H12N20 | CID 2554 - PubChem [pubchem.ncbi.nim.nih.gov]
e 10. discovery.researcher.life [discovery.researcher.life]
e 11. droracle.ai [droracle.ai]

e 12. carbamazepine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

o 13. Carbamazepine Restores Neuronal Signaling, Protein Synthesis, and Cognitive Function
in a Mouse Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

e 14. Carbamazepine Reduces Sharp Wave-Ripple Complexes and Exerts Synapse-Specific
Inhibition of Neurotransmission in Ex Vivo Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

e 15. researchgate.net [researchgate.net]

e 16. biorxiv.org [biorxiv.org]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1668303?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-carbamazepine
https://pubmed.ncbi.nlm.nih.gov/24319110/
https://pubmed.ncbi.nlm.nih.gov/24319110/
https://www.biorxiv.org/content/10.1101/2020.01.07.897835v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2981395/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2981395/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4203739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4203739/
https://www.bocsci.com/resources/carbamazepine-definition-mechanism-of-action-and-applications.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3913360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3913360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2131715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2131715/
https://pubchem.ncbi.nlm.nih.gov/compound/Carbamazepine
https://discovery.researcher.life/questions/what-are-the-mechanisms-of-action-of-carbamazepine-at-the-molecular-and-cellular-levels-in-equetro-treatment/098ab6101cd7f8c7e3a475b123a9279830406ae7
https://www.droracle.ai/articles/163881/what-is-the-mechanism-of-action-of-sodium-channel
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=5339
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=5339
https://pubmed.ncbi.nlm.nih.gov/33297570/
https://pubmed.ncbi.nlm.nih.gov/33297570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8232098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8232098/
https://www.researchgate.net/publication/343405869_Distinct_effects_on_cAMP_signaling_of_carbamazepine_and_its_structural_derivatives_do_not_correlate_with_their_clinical_efficacy_in_epilepsy
https://www.biorxiv.org/content/10.1101/2025.02.03.636080v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 17. Properties of human brain sodium channel a-subunits expressed in HEK293 cells and
their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nim.nih.gov]

» 18. Carbamazepine enhances the activity of glutamate transporter type 3 via
phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Chemical Properties of Carbamazepine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668303#synthesis-and-chemical-properties-of-the-
carbamazepine-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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